

An In-depth Technical Guide to the Physicochemical Properties of 2-Propylimidazole

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Compound of Interest

Compound Name: 2-Propylimidazole

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **2-Propylimidazole**. The information is curated for professionals in research and drug development, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key processes.

Core Physicochemical Properties

2-Propylimidazole is a versatile organic compound recognized for its role as a ligand in coordination chemistry and as a building block in the synthesis of pharmaceuticals and agrochemicals.^[1] Its utility is underpinned by a distinct set of physicochemical characteristics.

Quantitative Data Summary

The key physicochemical properties of **2-Propylimidazole** are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |
|-----------------------------|---|--------------------------|
| Molecular Formula | C ₆ H ₁₀ N ₂ | [2] |
| Molecular Weight | 110.16 g/mol | [2] |
| Melting Point | 53-62 °C | Chem-Impex, ChemicalBook |
| Boiling Point | 152 °C @ 15 mmHg | ChemicalBook |
| pKa (Predicted) | 14.44 ± 0.10 | ChemicalBook |
| LogP (Computed) | 1.3 | PubChem |
| Density (Estimate) | 0.9894 g/cm ³ | ChemicalBook |
| Refractive Index (Estimate) | 1.4700 | ChemicalBook |
| Appearance | White to light yellow crystalline powder | Chem-Impex, ChemicalBook |
| Solubility | Soluble in organic solvents | Chem-Impex |
| Storage Conditions | Store at 0-8°C, sealed in a dry place | Chem-Impex, ChemicalBook |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of **2-Propylimidazole** are crucial for its application in research and development.

Synthesis of 2-Propylimidazole

2-Propylimidazole can be synthesized from butyraldehyde, glyoxal, and an ammonia solution. [3] This method avoids the need for a phase-transfer catalyst, simplifying the subsequent separation process.[3]

Protocol:

- **Reactant Preparation:** A mixed solution of glyoxal (aqueous solution) and butyraldehyde is prepared and added to the reactor of a heterogeneous synthesis device.[3]

- Initiation of Reaction: The cooling water valve is opened to control the temperature. Ammonia water is then added dropwise to the reactor.[\[3\]](#)
- Reflux: The aqueous and organic phase pumps are started to ensure proper mixing, and the reaction is allowed to reflux for six hours under controlled temperature.[\[3\]](#)
- Purification: Following the reflux period, the pressure is reduced (e.g., to 4000Pa) to distill off the water.[\[3\]](#)
- Crystallization and Isolation: The remaining mixture is cooled, allowing the crude **2-Propylimidazole** to crystallize. The solid product is then isolated by filtration.[\[3\]](#)

Determination of pKa

The acid dissociation constant (pKa) is a critical parameter for understanding the ionization state of a molecule at a given pH. For imidazole derivatives, potentiometric titration is a well-suited and common method for pKa determination.[\[4\]](#)

Protocol (Potentiometric Titration):

- Sample Preparation: A precise amount of **2-Propylimidazole** is dissolved in a suitable solvent (e.g., water or a non-aqueous solvent if solubility is an issue) to a known concentration (e.g., 1×10^{-5} M).[\[4\]](#) To prevent interference from dissolved CO₂, the solution should be purged with an inert gas like argon.[\[4\]](#)
- Titration Setup: The solution is placed in a thermostated beaker with a calibrated pH electrode and a magnetic stirrer.
- Titration: A standardized solution of a strong acid (e.g., HCl) is added in small, precise increments using a microburet. After each addition, the solution is allowed to equilibrate, and the pH is recorded.
- Data Analysis: The titration curve (pH vs. volume of titrant added) is plotted. The pKa value is determined from the half-neutralization potential.[\[5\]](#) This can be precisely identified by finding the inflection point of the curve, often by calculating the second derivative of the titration data.[\[4\]](#)

Determination of LogP

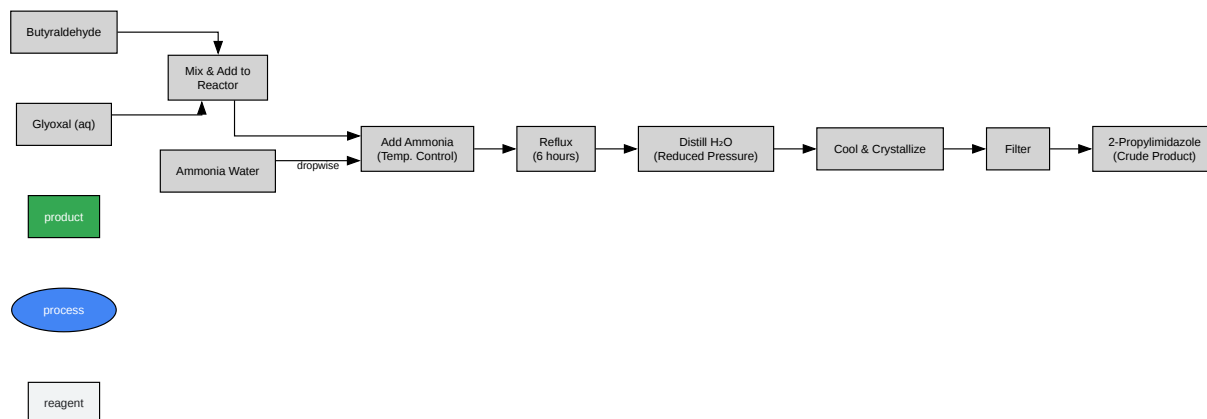
The n-octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, a key factor in predicting its pharmacokinetic properties.^[6] High-Performance Liquid Chromatography (HPLC) is a widely used indirect method for determining LogP.^[7]

Protocol (HPLC Method):

- **Phase Preparation:** Prepare two phases: n-octanol saturated with water and water (at a relevant pH, e.g., 7.4 for physiological relevance) saturated with n-octanol.^[6]
- **Partitioning:** Dissolve a precisely weighed amount of **2-Propylimidazole** in a 50/50 mixture of the two prepared phases.^[6] The mixture is shaken vigorously and then left to separate for a sufficient period (e.g., 24 hours) to reach equilibrium.^[6]
- **Sample Extraction:** Carefully extract an aliquot from both the aqueous and the n-octanol layers for analysis.^[6]
- **HPLC Analysis:** Analyze the concentration of **2-Propylimidazole** in each phase using a reverse-phase HPLC system with a suitable detector (e.g., HDR-DAD).^[6] A calibration curve should be generated using standards of known concentrations to ensure accurate quantification.^[6]
- **Calculation:** The LogP value is calculated as the base-10 logarithm of the ratio of the concentration of the unionized compound in the n-octanol phase to its concentration in the aqueous phase.^[6]

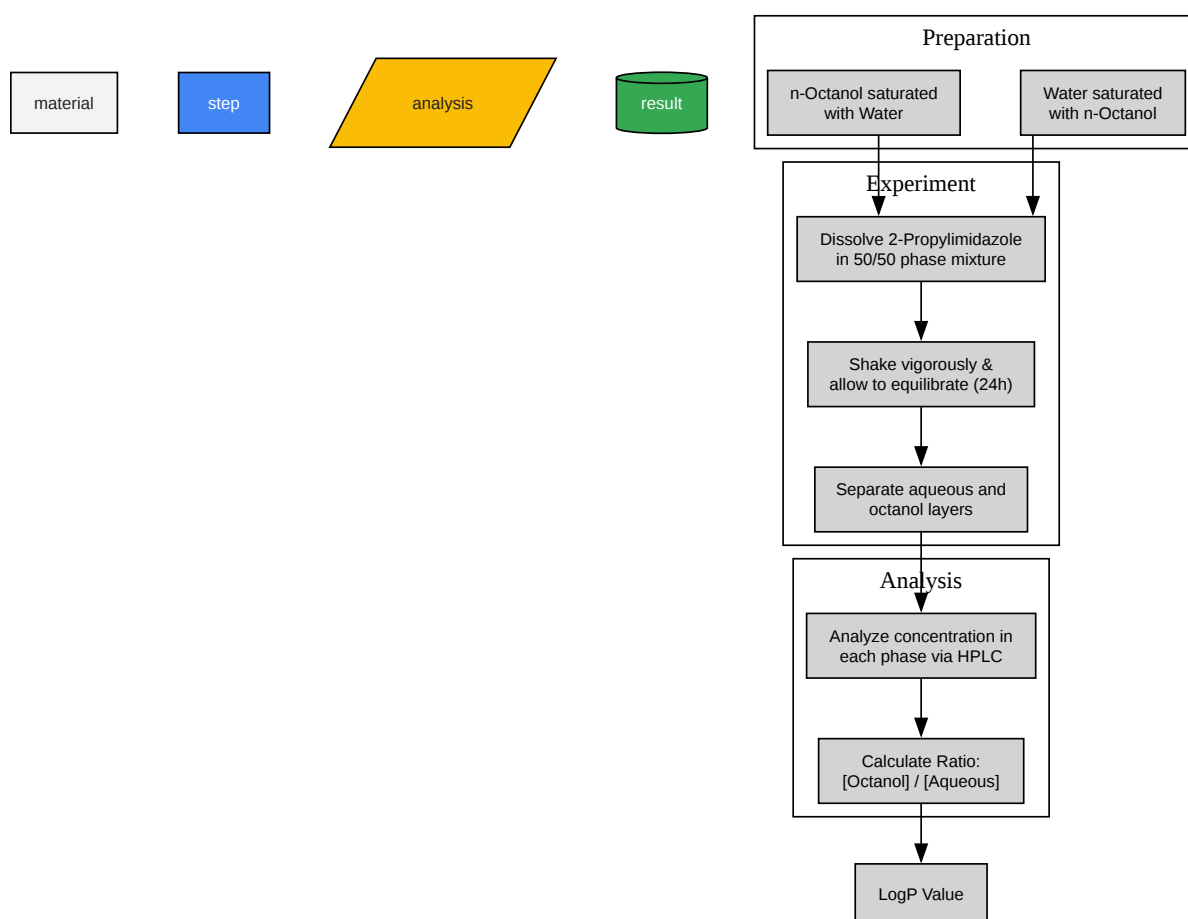
Mandatory Visualizations

The following diagrams illustrate key workflows and a relevant biological pathway associated with imidazole-containing compounds.



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Caption: Workflow for the synthesis of **2-Propylimidazole**.

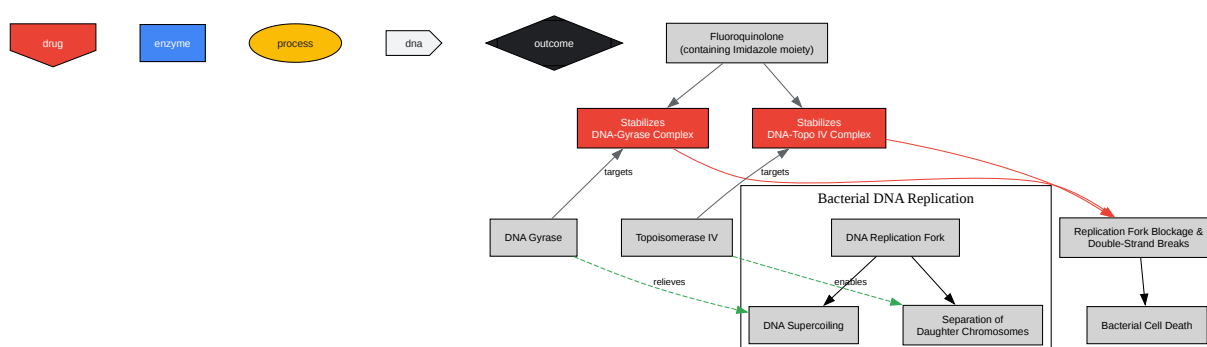


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Caption: Experimental workflow for LogP determination via the HPLC method.

Relevant Biological Pathway: Fluoroquinolone Mechanism of Action

2-Propylimidazole is used as a synthetic intermediate for some fluoroquinolone antibacterial agents. Fluoroquinolones function by directly inhibiting bacterial DNA synthesis.[8] They target two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[9] This action leads to breaks in the bacterial DNA, blocking replication and ultimately causing cell death.[9][10]



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Caption: Mechanism of action for fluoroquinolone antibiotics.

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